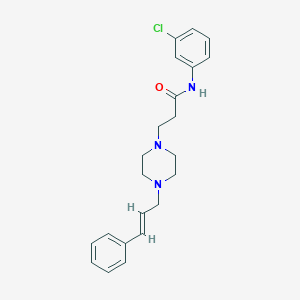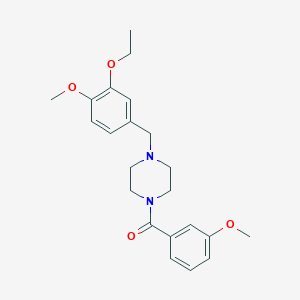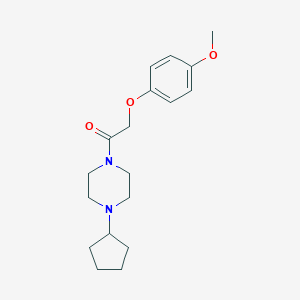
3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Cinnamylpiperazino)-N~1~-(3-chlorophenyl)propanamide is a synthetic organic compound with the molecular formula C22H26ClN3O It is characterized by the presence of a piperazine ring substituted with a cinnamyl group and a 3-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cinnamylpiperazino)-N~1~-(3-chlorophenyl)propanamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative. This can be achieved through the reaction of piperazine with cinnamyl chloride under basic conditions to form 4-cinnamylpiperazine.
Amidation Reaction: The 4-cinnamylpiperazine is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Cinnamylpiperazino)-N~1~-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The cinnamyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
3-(4-Cinnamylpiperazino)-N~1~-(3-chlorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-(4-cinnamylpiperazino)-N~1~-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cinnamyl group may facilitate binding to certain receptors, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(3-Chlorophenyl)-4-cinnamyl-1-piperazinecarbothioamide
- N-(4-Bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide
Uniqueness
3-(4-Cinnamylpiperazino)-N~1~-(3-chlorophenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cinnamyl and chlorophenyl groups on the piperazine ring differentiates it from other similar compounds, potentially leading to unique pharmacological activities and applications.
属性
分子式 |
C22H26ClN3O |
|---|---|
分子量 |
383.9 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26ClN3O/c23-20-9-4-10-21(18-20)24-22(27)11-13-26-16-14-25(15-17-26)12-5-8-19-6-2-1-3-7-19/h1-10,18H,11-17H2,(H,24,27)/b8-5+ |
InChI 键 |
DQGWLVZKYLTUAT-VMPITWQZSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)CC=CC3=CC=CC=C3 |
手性 SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)C/C=C/C3=CC=CC=C3 |
规范 SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)CC=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247901.png)
![N-(2,5-dimethoxyphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247902.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247905.png)
![N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247906.png)
![1-(4-Chlorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247908.png)
![1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE](/img/structure/B247909.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isonicotinoylpiperazine](/img/structure/B247910.png)
![2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247912.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247913.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine](/img/structure/B247916.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine](/img/structure/B247918.png)

![1-(3-Methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247924.png)
